molecular formula C8H4BrCl2FN2 B13137386 2-Bromo-8-chloro-6-fluoroquinazoline hydrochloride

2-Bromo-8-chloro-6-fluoroquinazoline hydrochloride

Cat. No.: B13137386
M. Wt: 297.94 g/mol
InChI Key: LBENSYSKUPVYJC-UHFFFAOYSA-N
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Description

2-Bromo-8-chloro-6-fluoroquinazoline hydrochloride is a chemical compound with the molecular formula C8H3BrClFN2·HCl It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-8-chloro-6-fluoroquinazoline hydrochloride typically involves the halogenation of quinazoline derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions, where quinazoline derivatives are treated with bromine, chlorine, and fluorine sources under controlled conditions. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile, followed by purification steps like recrystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-8-chloro-6-fluoroquinazoline hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms with alkoxy groups.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted quinazoline derivatives, while oxidation with potassium permanganate can produce quinazoline N-oxides.

Scientific Research Applications

2-Bromo-8-chloro-6-fluoroquinazoline hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

    Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-8-chloro-6-fluoroquinazoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-2-chloro-6-fluoroquinazoline: Similar in structure but lacks the hydrochloride group.

    7-Bromo-2,4,6-trichloro-8-fluoroquinazoline: Contains additional chlorine atoms, making it more reactive.

    2-Bromo-8-chloro-6-fluoroquinazoline: The base compound without the hydrochloride addition.

Uniqueness

2-Bromo-8-chloro-6-fluoroquinazoline hydrochloride is unique due to its specific halogenation pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C8H4BrCl2FN2

Molecular Weight

297.94 g/mol

IUPAC Name

2-bromo-8-chloro-6-fluoroquinazoline;hydrochloride

InChI

InChI=1S/C8H3BrClFN2.ClH/c9-8-12-3-4-1-5(11)2-6(10)7(4)13-8;/h1-3H;1H

InChI Key

LBENSYSKUPVYJC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NC(=NC=C21)Br)Cl)F.Cl

Origin of Product

United States

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